5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid
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Overview
Description
5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a dioxoisoindoline moiety, and a benzene dicarboxylic acid core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophthalic anhydride with an appropriate amine to form the intermediate 4-nitrophthalimide . This intermediate is then subjected to further reactions, including acylation and condensation, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-nitrophthalimide: Shares the nitro and isoindoline moieties but lacks the benzene dicarboxylic acid core.
5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of the benzene dicarboxylic acid.
Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.
The uniqueness of 5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H13N3O9 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
5-[[4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H13N3O9/c27-19(24-14-8-12(22(30)31)7-13(9-14)23(32)33)11-1-3-15(4-2-11)25-20(28)17-6-5-16(26(34)35)10-18(17)21(25)29/h1-10H,(H,24,27)(H,30,31)(H,32,33) |
InChI Key |
SRHMBMBZLKOSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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